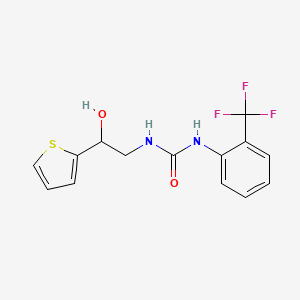

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a hydroxyethyl-thiophen-2-yl moiety and an ortho-substituted trifluoromethylphenyl group. Its molecular formula is C₁₄H₁₃F₃N₂O₂S, with a molecular weight of 330.33 (calculated) or 370.4 (reported in some sources, possibly due to salt forms or measurement discrepancies) . The compound’s structure includes a polar hydroxyethyl group, which may enhance solubility, and a trifluoromethyl (-CF₃) group known for improving metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)9-4-1-2-5-10(9)19-13(21)18-8-11(20)12-6-3-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIMQOIVDNOODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 2-(trifluoromethyl)aniline: This can be achieved through the nitration of 2-(trifluoromethyl)benzene followed by reduction.

Formation of the urea derivative: The 2-(trifluoromethyl)aniline is then reacted with an isocyanate to form the corresponding urea derivative.

Introduction of the thiophene ring: The final step involves the reaction of the urea derivative with a thiophene-containing compound under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that urea derivatives can play a significant role in cancer treatment. This compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that the compound may have neuroprotective effects, helping to protect neuronal cells from oxidative stress and apoptosis. This property could be advantageous for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |

| Study E | Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Thiophene-containing urea derivatives

Key Observations :

- Linker Modifications : Replacing the hydroxyethyl group with pyridine (as in 5h) introduces rigidity and aromaticity, which could enhance π-π stacking interactions in biological targets .

Substituent Variations on the Phenyl Ring

The ortho-trifluoromethylphenyl group in the target compound contrasts with para-substituted or differently functionalized phenyl rings in analogues (Table 2).

Table 2: Substituent variations on the phenyl ring

Key Observations :

- Ortho vs.

- Heterocyclic Replacements : Compounds like 8j replace the hydroxyethyl-thiophene moiety with a chloromethyl thiazole, increasing molecular weight and hydrophobicity .

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the molecular formula C18H15F3N2O2S2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N2O2S2 |

| Molecular Weight | 412.45 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea |

The compound has been shown to exhibit significant biological activity through several mechanisms:

- Inhibition of Bacterial Growth : Research indicates that this compound can inhibit the growth of various bacterial strains, potentially acting on key metabolic pathways involved in bacterial survival and proliferation. For instance, kinetic studies have revealed that it is rapidly hydrolyzed to active metabolites that may exert antibacterial effects by disrupting amino acid biosynthesis pathways .

- Antimicrobial Activity : Various studies have demonstrated that related compounds exhibit selective antimicrobial activities against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of protein synthesis and nucleic acid production, which are critical for bacterial replication .

- Potential Anti-inflammatory Properties : Some derivatives of thiophene-containing compounds have shown promise in modulating inflammatory responses, suggesting that this compound might have therapeutic potential in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against a range of pathogens:

- Mycobacterium tuberculosis : Compounds similar to 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea showed minimum inhibitory concentrations (MICs) ranging from 0.625 to >50 µM against various strains of M. tuberculosis, indicating potent antibacterial activity .

- Staphylococcus aureus : The compound exhibited significant activity against S. aureus, with MIC values indicating bactericidal effects at concentrations as low as 15.625 μM .

In Vivo Studies

Recent animal model studies have highlighted the potential of this compound in reducing bacterial load in infected tissues:

- In a murine model of tuberculosis, treatment with related compounds resulted in a tenfold reduction in bacterial load in spleens compared to untreated controls, showcasing its potential as an adjunct therapy in infectious disease management .

Case Studies

Several case studies have documented the biological activity of this compound and its analogs:

- Tuberculosis Treatment : A study investigated the efficacy of thiophene derivatives in treating M. tuberculosis infections, revealing that certain modifications enhanced both potency and reduced cytotoxicity .

- Antibiofilm Activity : Compounds with similar structures demonstrated significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, indicating their potential use in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.